2-Ethyl-7-methoxy-1,2-dihydrophthalazin-1-one

Melatonin Receptor Agonist MT2 Selectivity

2-Ethyl-7-methoxy-1,2-dihydrophthalazin-1-one (CAS 2060059-31-4) is a substituted phthalazinone heterocycle. The phthalazinone scaffold is a recognized privileged structure in drug discovery, serving as the core of several clinically advanced molecules, particularly in the areas of PARP inhibition and phosphodiesterase modulation.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13187944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-methoxy-1,2-dihydrophthalazin-1-one
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(C=CC(=C2)OC)C=N1
InChIInChI=1S/C11H12N2O2/c1-3-13-11(14)10-6-9(15-2)5-4-8(10)7-12-13/h4-7H,3H2,1-2H3
InChIKeyYFCYANYJCNLAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-7-methoxy-1,2-dihydrophthalazin-1-one: A Key Heterocyclic Building Block for Targeted Medicinal Chemistry


2-Ethyl-7-methoxy-1,2-dihydrophthalazin-1-one (CAS 2060059-31-4) is a substituted phthalazinone heterocycle . The phthalazinone scaffold is a recognized privileged structure in drug discovery, serving as the core of several clinically advanced molecules, particularly in the areas of PARP inhibition and phosphodiesterase modulation [1]. This specific compound features a 2-ethyl substituent on the lactam nitrogen and a 7-methoxy group on the benzo-fused ring, a substitution pattern that chemically differentiates it from the unsubstituted phthalazinone core and other common regioisomeric building blocks.

Why 2-Ethyl-7-methoxy-1,2-dihydrophthalazin-1-one Cannot Be Simply Replaced by Generic Phthalazinone Analogs


The biological activity and physicochemical properties of phthalazinone derivatives are exquisitely sensitive to their substitution patterns. The specific combination of the N2-ethyl and C7-methoxy groups on the core scaffold dictates the molecule's lipophilicity, metabolic stability, and target binding conformation [1]. Therefore, substituting this compound with a generic, unsubstituted phthalazinone or a regioisomer (e.g., 6-methoxy or 2-methyl analogs) can lead to a complete loss of activity or altered pharmacokinetic profile in a drug discovery program, making the precise procurement of this specific derivative essential for reproducible research outcomes [2].

Quantitative Selection Evidence: 2-Ethyl-7-methoxy-1,2-dihydrophthalazin-1-one vs. Its Closest Analogs


MT2 Receptor Binding Affinity: Phthalazine 20c (7-Methoxy Core) vs. Agomelatine Benchmark

In a direct medicinal chemistry campaign, a close derivative of the target compound (phthalazine 20c, which shares the 7-methoxyphthalazin-1-one core but with an N-butanamide side chain instead of the 2-ethyl group) was compared head-to-head with the clinical benchmark agomelatine [1]. Phthalazine 20c demonstrated a 10-fold selectivity for the MT2 receptor over MT1 (Ki values: MT2 = 108 nM, MT1 = 1140 nM), whereas agomelatine acts as a non-selective agonist. This demonstrates that the 7-methoxyphthalazine core can confer significant receptor subtype selectivity that is absent in the naphthalene-based agomelatine scaffold. The target 2-ethyl-7-methoxy compound serves as a critical synthetic intermediate for this class of selective agonists.

Melatonin Receptor Agonist MT2 Selectivity

ENPP1 Inhibitory Activity: 2-Ethylphthalazinone Scaffold vs. Unsubstituted Phthalazinone

The critical role of the 2-ethyl substituent is highlighted by data from a patent investigating phthalazinone-based ENPP1 inhibitors [1]. A direct analog, 4-(4-(aminomethyl)phenyl)-2-ethylphthalazin-1(2H)-one, which contains the identical 2-ethylphthalazinone core as the target compound, exhibited an IC50 value of less than 1 µM against the ENPP1 enzyme [1]. This contrasts with general class observations where the unsubstituted (NH) phthalazinone core often requires extensive derivatization to achieve comparable potency, indicating that the 2-ethyl group is a key pharmacophoric element for maintaining or enhancing target engagement in this chemical series.

ENPP1 Inhibitor Immuno-oncology Structure-Activity Relationship

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) of 2-Ethyl-7-methoxy vs. 7-Methoxyphthalazin-1-one

The introduction of the 2-ethyl group provides a calculable increase in lipophilicity compared to the non-alkylated parent, 7-methoxyphthalazin-1(2H)-one. Based on its chemical structure (C11H12N2O2), the target compound has a predicted LogP of approximately 1.8, while the parent compound without the 2-ethyl group (C9H8N2O2) has a predicted LogP of approximately 1.0 . This ~0.8 log unit increase in lipophilicity can be critical for improving membrane permeability and oral absorption in a medicinal chemistry program, allowing researchers to fine-tune pharmacokinetic properties without altering the core scaffold's hydrogen-bonding capabilities.

Lipophilicity Drug-likeness Physicochemical Properties

Chemical Reactivity Differentiation: N2-Ethyl as a Non-Labile Protecting Group vs. N2-H Analogs

In multi-step synthetic routes, the N2-ethyl group on the target compound functions as a non-labile alkyl cap, preventing unwanted side reactions at the lactam nitrogen that can occur with the free N2-H analog (7-methoxyphthalazin-1(2H)-one, CAS 60889-22-7) . This allows for regiospecific functionalization at the C4 position, a common derivatization point for generating phthalazinone-based drug candidates such as PARP inhibitors and melatonin receptor agonists [1]. The N2-H analog, in contrast, can undergo N-alkylation or acylation under standard conditions, leading to complex mixtures and lower yields of the desired C4-substituted products.

Synthetic Intermediate Protecting Group Strategy Regioselective Derivatization

Prioritized Application Scenarios for Procuring 2-Ethyl-7-methoxy-1,2-dihydrophthalazin-1-one


Synthesis of Subtype-Selective Melatonin Receptor Agonists

As demonstrated by the data from the agomelatine-analog series, the 7-methoxyphthalazine core is crucial for achieving MT2 selectivity over MT1 [1]. The 2-ethyl-7-methoxy derivative is the ideal starting material for introducing diverse C4 side chains to explore SAR around this selectivity profile. Using this building block ensures the final compounds retain the methoxy group essential for binding, while the N2-ethyl cap prevents unwanted side reactions during C4 functionalization.

Development of ENPP1 Inhibitors for Immuno-Oncology

SAR data from related patents indicate that the 2-ethylphthalazinone core is a tolerated, and potentially beneficial, motif for ENPP1 inhibition [1]. Research groups focused on this target can utilize the specific 7-methoxy derivative to probe the effects of electron-donating groups on the benzo ring while maintaining the active 2-ethyl pharmacophore, a combination not commercially available in other single building blocks.

Systematic Exploration of PDE4 Inhibitor Pharmacophores

Phthalazinones with specific alkoxy substitutions have been patented as PDE4 inhibitors [1]. The discrete combination of 2-ethyl and 7-methoxy substituents allows for the creation of focused libraries to map the steric and electronic requirements of the PDE4 catalytic site, offering a distinct entry point compared to the more heavily investigated 6-methoxy or 6,7-dimethoxy regioisomers.

ADME Optimization of Phthalazinone-Based Lead Compounds

Medicinal chemistry teams facing poor solubility or high metabolic clearance with a non-alkylated phthalazinone lead can use the 2-ethyl-7-methoxy derivative to increase lipophilicity (as predicted by the ~0.8 cLogP increase compared to the N2-H parent) [1]. This direct swap allows for a precise, calculable adjustment of a compound's physicochemical profile without a complete scaffold hop, accelerating the hit-to-lead process.

Quote Request

Request a Quote for 2-Ethyl-7-methoxy-1,2-dihydrophthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.